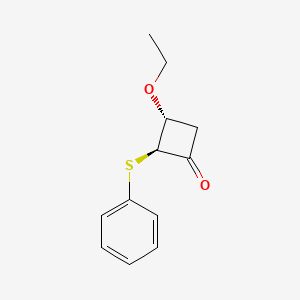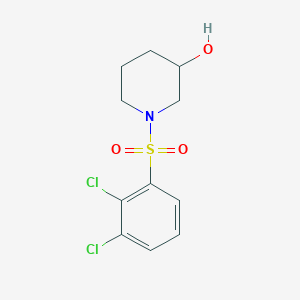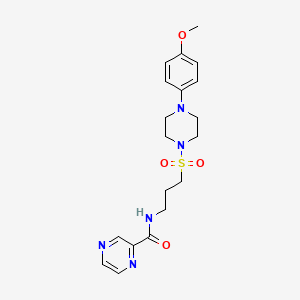![molecular formula C26H21FN2OS B2393739 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide CAS No. 339064-44-7](/img/structure/B2393739.png)
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide, also known as FPTB, is a compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of anilides and has been found to exhibit promising activity in various biological systems.
Mécanisme D'action
The mechanism of action of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide is not fully understood. However, it has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid. These enzymes and proteins are involved in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has also been found to inhibit the activity of several inflammatory mediators, including TNF-α, IL-6, and COX-2.
Biochemical and physiological effects:
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid. It has also been found to inhibit the activity of several inflammatory mediators, including TNF-α, IL-6, and COX-2. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to exhibit anti-tumor and anti-microbial activity.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has several advantages for lab experiments. It has been well characterized and has been found to exhibit promising activity in various biological systems. However, there are also some limitations to using 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide in lab experiments. It has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has not been extensively studied in vivo, which may limit its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. One area of research is to further elucidate the mechanism of action of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. Another area of research is to study the potential of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide in vivo. Overall, 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has shown promising activity in various biological systems and warrants further investigation as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide involves the reaction of 4-aminobenzonitrile with 4-fluorobenzyl chloride to form 4-(4-fluorobenzylamino)benzonitrile. This compound is then reacted with 4-pyridinecarboxaldehyde to form 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide. The synthesis method has been well established and has been used in several studies.
Applications De Recherche Scientifique
2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activity. It has also been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide has been found to inhibit the activity of several enzymes and proteins, including acetylcholinesterase, butyrylcholinesterase, and β-amyloid.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2OS/c27-22-9-5-21(6-10-22)18-31-25-4-2-1-3-24(25)26(30)29-23-11-7-19(8-12-23)17-20-13-15-28-16-14-20/h1-16H,17-18H2,(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIFZUMUYSQDEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)SCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

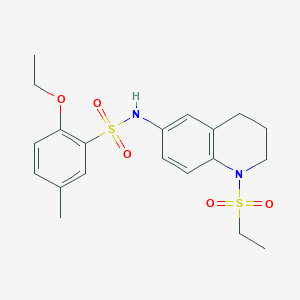
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2393660.png)

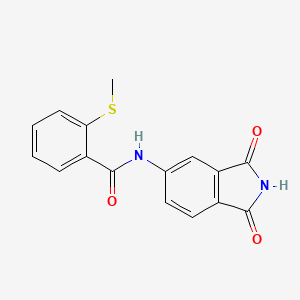
![1-[3-(Benzotriazol-1-yl)-2-chloropropyl]benzotriazole](/img/structure/B2393665.png)
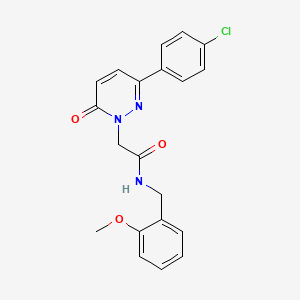


![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)

